molecular formula C10H13NO2S B011742 N-(3,4-dimethoxyphenyl)ethanethioamide CAS No. 107963-01-9

N-(3,4-dimethoxyphenyl)ethanethioamide

Cat. No.: B011742
CAS No.: 107963-01-9
M. Wt: 211.28 g/mol
InChI Key: JSJSVAPQEXRAPS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)ethanethioamide (CAS 107963-01-9) is a synthetic aryl ethanethioamide of significant interest in medicinal chemistry and antibacterial research. This compound features a thioamide functional group, a sulfur-containing analog of amides known for its distinct electronic properties and metal-chelating capabilities, which are crucial for interactions with biological targets. Research Applications and Value: This compound is a key scaffold in the investigation of novel antibacterial agents. Research indicates that structurally related catechol-containing thioamides function as potent and selective inhibitors of bacterial methionine aminopeptidase (MetAP), specifically targeting the Fe(II)-form of the enzyme . MetAP is an essential enzyme in bacteria, responsible for post-translational protein processing, making it a promising target for new antibiotics . Some inhibitors based on this structural motif demonstrate low micromolar antibacterial activity against both Gram-positive and Gram-negative bacteria . Chemical Profile: • CAS Number: 107963-01-9 • Molecular Formula: C 10 H 13 NO 2 S • Canonical SMILES: CC(=S)NC1=CC(OC)=C(C=C1)OC • InChI Key: JSJSVAPQEXRAPS-UHFFFAOYSA-N Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7(14)11-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJSVAPQEXRAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354269
Record name N-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107963-01-9
Record name N-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis of this compound follows a base-mediated nucleophilic addition-elimination mechanism. Sodium hydride (NaH) deprotonates the α-carbon of the nitrile precursor, generating a resonance-stabilized carbanion that attacks the electrophilic sulfur atom of 3,4-dimethoxyphenyl isothiocyanate. Subsequent elimination of hydrogen cyanide yields the thioamide product.

Reagents:

  • Nitrile precursor: Ethyl cyanoacetate or substituted benzyl nitriles.

  • Aryl isothiocyanate: 3,4-Dimethoxyphenyl isothiocyanate.

  • Base: NaH (1.2 equiv.) in DMF.

  • Solvent: Anhydrous DMF under nitrogen atmosphere.

Stepwise Protocol

  • Deprotonation: NaH (1.2 equiv.) is suspended in DMF (10 mL) at 0°C, followed by dropwise addition of the nitrile precursor (1 equiv.) in DMF (5 mL). The mixture is stirred for 1 h at room temperature.

  • Nucleophilic Attack: A solution of 3,4-dimethoxyphenyl isothiocyanate (1.1 equiv.) in DMF (5 mL) is added at 0°C, and stirring continues for 0.5–3 h.

  • Workup: The reaction is quenched with saturated NH4_4Cl, extracted with EtOAc, washed with water/brine, dried (Na2_2SO4_4), and concentrated.

  • Purification: Flash chromatography (EtOAc/hexanes) isolates the product as a yellow solid.

Optimization of Reaction Conditions

Temperature and Time Dependence

Reaction efficiency correlates strongly with temperature control. At 0°C, the reaction achieves 63% yield in 3 h for N-(4-methoxybenzyl)-2-cyano-2-(3,4-dimethoxyphenyl)ethanethioamide (5e), whereas room-temperature reactions complete in 2 h but risk side reactions.

Table 1: Yield vs. Temperature for Selected Derivatives

CompoundTemperature (°C)Time (h)Yield (%)
3a25287
3b25268
5e0363

Solvent and Base Effects

DMF outperforms THF and DMSO due to its polar aprotic nature, stabilizing ionic intermediates. NaH’s strong base strength ensures complete deprotonation, though K2_2CO3_3 has been explored for milder conditions.

Structural Elucidation and Analytical Data

Spectral Characterization

This compound derivatives exhibit distinct spectral signatures:

  • IR: ν ~2249 cm1^{-1} (C≡N stretch), ~1595 cm1^{-1} (C=S stretch).

  • 1H^{1}\text{H} NMR: Methoxy protons resonate as singlets at δ 3.85–3.91 ppm, while the thioamide NH appears as a broad singlet (δ 9.0–12.1 ppm).

  • 13C^{13}\text{C} NMR: The thiocarbonyl carbon (C=S) resonates at δ 190–192 ppm, with methoxy carbons at δ 56–61 ppm.

Table 2: Representative NMR Data for Compound 3b

Proton/Carbonδ (ppm)Multiplicity
NH9.19s
OCH3_3 (3,4-)3.90s
C=S191.4-

High-Resolution Mass Spectrometry (HR-MS)

HR-MS confirms molecular ion peaks with <5 ppm error. For C17_{17}H16_{16}N2_2O2_2S ([M+H]+^+), the calculated mass is 313.1005 vs. observed 313.1007.

Comparative Analysis of Synthetic Routes

Alternative Methodologies

While the NaH/DMF system predominates, literature mentions:

  • Thioacetylation of Amines: Treating 3,4-dimethoxyaniline with thioacetic acid under acidic conditions.

  • Catalytic Thiocarbonylation: Nickel-catalyzed coupling of nitriles with CS2_2, though yields are lower (~45%).

Limitations and Challenges

  • Sensitivity to Moisture: NaH requires strict anhydrous conditions.

  • Purification Complexity: Polar byproducts necessitate gradient chromatography.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • NaH Cost: ~$120/kg vs. K2_2CO3_3 at ~$20/kg.

  • Solvent Recovery: DMF recycling reduces expenses by 30%.

Environmental Impact

DMF’s high boiling point (153°C) complicates distillation recovery, prompting research into ionic liquid alternatives .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide can be achieved through various methods, including:

  • Condensation Reactions : Combining 3,4-dimethoxyphenethylamine with thioacetic acid under acidic conditions to form the thioamide.
  • Reflux Methods : Utilizing reflux conditions to facilitate the reaction between the amine and thioacid derivatives.

These methods allow for the effective production of the compound while maintaining purity and yield.

Pharmacological Applications

This compound is investigated for its potential pharmacological properties. Some notable applications include:

  • Antioxidant Activity : Studies suggest that compounds with methoxy substitutions exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Neuropharmacological Effects : As a derivative of phenethylamine, it may influence neurotransmitter systems, potentially offering therapeutic effects for mood disorders or neurodegenerative diseases .

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC). A study indicated that it can be effectively separated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for both qualitative and quantitative analysis in pharmacokinetics.

Technique Mobile Phase Column Type Application
HPLCAcetonitrile + WaterNewcrom R1Separation and analysis
UPLCAcetonitrile + Formic AcidSmaller 3 µm particlesFast analysis

Mass Spectrometry

Mass spectrometry (MS) techniques are also employed to analyze this compound. The compound's fragmentation patterns provide insights into its structure and help identify impurities during synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • A recent study demonstrated its potential as a drug intermediate in synthesizing more complex pharmaceutical agents .
  • Another research highlighted its role as an active molecule in drug formulations aimed at treating inflammatory diseases due to its antioxidant properties .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
This compound (Target) C₁₀H₁₃NO₂S 211.28 Thioamide, 3,4-dimethoxyphenyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide C₂₀H₂₅N₃O₆S₂ 475.56 Ethanediamide, oxazolidine, thiophene sulfonyl
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide C₂₄H₂₇N₃O₄S 453.6 Ethanediamide, thiazole, 2,6-dimethylphenyl
Key Observations:

Functional Group Complexity: The target compound (thioamide) is simpler compared to the ethanediamide derivatives in and , which incorporate additional heterocyclic systems (oxazolidine, thiazole) and sulfonyl or dimethylphenyl groups. The thioamide group (-C(S)-NH₂) in the target compound differs from the ethanediamide (-NH-C(O)-C(O)-NH-) linkage in the analogs, which may influence hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

  • All three compounds share the 3,4-dimethoxyphenyl group, suggesting a common structural motif that could confer similar solubility or receptor-targeting profiles. However, the analogs in and include additional aromatic or heterocyclic systems (thiophene sulfonyl, thiazole), which may enhance π-π stacking interactions or modulate lipophilicity .

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural comparisons allow for speculative insights:

  • Target Compound: The thioamide group is a known pharmacophore in antithyroid drugs (e.g., methimazole) and could exhibit similar enzyme-inhibitory properties .
  • Ethanediamide Analogs : The ethanediamide linkage in and is reminiscent of urea/thiourea derivatives, which are prevalent in kinase inhibitors or antimicrobial agents. The oxazolidine and thiazole moieties in these analogs may further enhance selectivity for specific biological targets .

Biological Activity

N-(3,4-Dimethoxyphenyl)ethanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula: C10H13NO2S
  • Molecular Weight: 213.28 g/mol

The compound features a thioamide functional group attached to a 3,4-dimethoxyphenyl moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds related to thiazole and thiazole derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in malignant cells .

Case Study: Anticancer Efficacy

A study conducted on various thiazole derivatives demonstrated that certain derivatives showed promising anticancer activity against human carcinoma liver cell lines (HEPG2). This compound was included in this screening:

CompoundIC50 (µM)Cell Line
This compound15.2HEPG2
Thiazole Derivative A12.5HEPG2
Thiazole Derivative B18.0HEPG2

The results indicated that this compound exhibited moderate cytotoxicity against the HEPG2 cell line compared to other derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its efficacy was tested against various bacterial strains, including Escherichia coli.

Antibacterial Assays

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for this compound against standard strains of E. coli:

StrainMIC (µg/mL)MBC (µg/mL)
E. coli K-12816
Clinical Strain 1612
Clinical Strain 21020

These results suggest that this compound possesses significant antibacterial activity with low MIC values .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

In Vitro Study Results

A study assessed the effect of this compound on the production of nitric oxide (NO) in activated macrophages:

TreatmentNO Production (µM)
Control25
N-(3,4-Dimethoxyphenyl)thioamide (10 µM)15
N-(3,4-Dimethoxyphenyl)thioamide (20 µM)10

The data indicates a dose-dependent reduction in NO production, highlighting its potential as an anti-inflammatory agent .

Q & A

What are the established synthetic routes for N-(3,4-dimethoxyphenyl)ethanethioamide?

Basic
Several methodologies are documented for synthesizing thioamides, including this compound:

  • Thioacyl-N-phthalimide method : Reacting thioacyl-N-phthalimides with amines under mild conditions (room temperature, inert atmosphere) yields thioamides with moderate efficiency (60–75%) .
  • Ynamide-mediated synthesis : Utilizing ynamides as thioacyl equivalents enables efficient coupling with amines under heated conditions (e.g., 60–80°C in DCM), achieving higher yields (85–90%) .
  • One-pot reductive cyclization : Sodium dithionite in DMSO facilitates reductive cyclization of nitro precursors with aldehydes, yielding thioamide derivatives (e.g., 70% yield for benzimidazole analogs) .

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